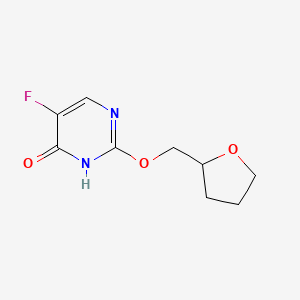
5-Fluoro-2-((tetrahydrofuran-2-yl)methoxy)pyrimidin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2-((tetrahydrofuran-2-yl)methoxy)pyrimidin-4(1H)-one: is a chemical compound belonging to the class of pyrimidinones. This compound is characterized by the presence of a fluorine atom at the 5th position, a methoxy group at the 2nd position, and an oxolan-2-ylmethoxy group attached to the pyrimidinone ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-((tetrahydrofuran-2-yl)methoxy)pyrimidin-4(1H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-fluoro-2-methoxypyrimidin-4(3H)-one with oxirane (ethylene oxide) in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions: 5-Fluoro-2-((tetrahydrofuran-2-yl)methoxy)pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 5th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield hydro derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Substitution Reactions: Substituted pyrimidinones.
Oxidation: Oxo derivatives.
Reduction: Hydro derivatives.
Hydrolysis: Alcohols and pyrimidinones.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-Fluoro-2-((tetrahydrofuran-2-yl)methoxy)pyrimidin-4(1H)-one is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it valuable for investigating biological pathways and mechanisms .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of advanced materials and coatings .
Mecanismo De Acción
The mechanism of action of 5-Fluoro-2-((tetrahydrofuran-2-yl)methoxy)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The fluorine atom at the 5th position enhances its binding affinity to certain enzymes and receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
- 5-Fluoro-2-methoxypyrimidin-4(3H)-one
- 2-Methoxy-5-fluorouracil
- 5-Fluoro-2-methoxy-4-pyrimidinol
Comparison: Compared to similar compounds, 5-Fluoro-2-((tetrahydrofuran-2-yl)methoxy)pyrimidin-4(1H)-one is unique due to the presence of the oxolan-2-ylmethoxy group. This group enhances its solubility and chemical stability, making it more suitable for certain applications. Additionally, the combination of fluorine and methoxy groups provides a distinct set of chemical and biological properties that can be leveraged in various research and industrial contexts .
Propiedades
Número CAS |
63650-59-9 |
|---|---|
Fórmula molecular |
C9H11FN2O3 |
Peso molecular |
214.19 g/mol |
Nombre IUPAC |
5-fluoro-2-(oxolan-2-ylmethoxy)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H11FN2O3/c10-7-4-11-9(12-8(7)13)15-5-6-2-1-3-14-6/h4,6H,1-3,5H2,(H,11,12,13) |
Clave InChI |
RRKFKZLUWLODTF-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)COC2=NC=C(C(=O)N2)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













